An In-depth Technical Guide to (23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-CoA: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to (23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-CoA: Structure, Synthesis, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA. We will delve into its intricate structure, explore its biosynthesis and degradation pathways, and discuss its critical role in health and disease, with a particular focus on retinal function. This document also offers detailed methodologies for the chemical synthesis and analysis of this and related molecules, aiming to equip researchers with the knowledge to advance our understanding of this unique lipid species.
Molecular Structure and Properties
(23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA is a complex lipid molecule with a molecular formula of C59H102N7O17P3S and a molecular weight of 1306.46 g/mol .[1] Its structure is characterized by two main components: a very-long-chain fatty acyl group and a coenzyme A (CoA) moiety linked via a thioester bond.
The fatty acyl chain is 38 carbons long (octatriaconta-) and contains four cis (Z) double bonds at positions 23, 26, 29, and 32.[2] This polyunsaturated tail is crucial for the molecule's function, contributing to the fluidity and structure of cellular membranes. The CoA moiety, a derivative of pantothenic acid (vitamin B5), adenosine triphosphate (ATP), and cysteine, acts as a carrier for the acyl group, making it an active substrate for various enzymatic reactions.
A unique feature of VLC-PUFAs is their hybrid structure, which combines a long, saturated proximal region with a polyunsaturated distal region.[3] This dual nature influences their behavior within the lipid bilayer of cell membranes.[3]
Below is a diagram illustrating the chemical structure of (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA.
Caption: Chemical structure of (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA.
Biosynthesis and Metabolism
VLC-PUFAs like (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA are not typically obtained from dietary sources and must be synthesized in situ within specific tissues.[3] This synthesis occurs in the endoplasmic reticulum (ER) through a series of elongation and desaturation reactions.
The Elongation Cycle
The key enzyme responsible for the elongation of very-long-chain fatty acids is ELOVL4 (Elongation of Very Long Chain Fatty Acids 4).[3][4] ELOVL4 is a 3-keto acyl-CoA synthase that catalyzes the initial and rate-limiting condensation step.[3] The elongation cycle involves four sequential enzymatic reactions that add a two-carbon unit from malonyl-CoA to the growing acyl-CoA chain:
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Condensation: Catalyzed by ELOVL4, an acyl-CoA primer is condensed with malonyl-CoA to form a β-ketoacyl-CoA.
-
Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH as a cofactor.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, elongated by two carbons, again using NADPH.
This elongated acyl-CoA can then re-enter the cycle for further elongation or be released for other metabolic purposes.[3] The synthesis of (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA would require multiple turns of this cycle, starting from a shorter polyunsaturated fatty acid precursor.
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Precursors and Desaturation
The synthesis of highly unsaturated VLC-PUFAs also involves the action of fatty acid desaturases, which introduce double bonds at specific positions in the acyl chain. The precursors for n-3 VLC-PUFAs are typically eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[5] Interestingly, studies have shown that ELOVL4 preferentially elongates EPA over DHA in some cell culture models.[3]
Degradation
The degradation of VLC-PUFAs occurs primarily in peroxisomes via β-oxidation. Dysfunctional peroxisomes can lead to an accumulation of VLC-PUFAs, resulting in severe pathological conditions known as Zellweger Spectrum of Disorders.[3]
Biological Significance and Clinical Relevance
VLC-PUFAs are found in high concentrations in specialized tissues such as the retina, brain, and testes, where they play crucial roles in cellular function.[3][4]
Role in the Retina
In the retina, VLC-PUFAs are integral components of photoreceptor outer segment membranes. They are thought to be essential for maintaining the high curvature of the photoreceptor discs and for the function of rhodopsin, the primary light-sensing molecule.[3][4] A deficiency in VLC-PUFAs has been linked to several retinal degenerative diseases:
-
Stargardt-like Macular Dystrophy (STGD3): This autosomal dominant juvenile macular degeneration is caused by mutations in the ELOVL4 gene, leading to a loss of VLC-PUFA synthesis.[3]
-
Age-Related Macular Degeneration (AMD): Lower levels of VLC-PUFAs have been observed in the retinas of patients with AMD, suggesting a role for these lipids in the pathogenesis of the disease.[3][6]
-
Diabetic Retinopathy: Depletion of VLC-PUFAs has also been noted in the retinas of patients with diabetic retinopathy.[3]
Recent studies have shown that supplementation with specific VLC-PUFAs can improve visual function in mouse models of Stargardt disease and diabetic retinopathy, highlighting their therapeutic potential.[3][7]
Neurological and Other Functions
Beyond the retina, VLC-PUFAs are important for neuronal function and are involved in processes such as synaptic stabilization and neuroprotection.[3] They are also precursors to elovanoids, a class of signaling molecules that promote cell survival and resolution of inflammation.
Methodologies for Research
The low abundance and complex nature of VLC-PUFA-CoAs present analytical challenges. However, advances in chemical synthesis and mass spectrometry have enabled more detailed investigation.
Chemical Synthesis of VLC-PUFAs
Due to their scarcity in natural sources, the chemical synthesis of VLC-PUFAs is essential for research purposes. A gram-scale synthesis of VLC-PUFAs has been developed, which is crucial for conducting animal studies and other preclinical research.[4] One successful strategy involves the Negishi coupling of an acid chloride derived from a precursor like DHA with a saturated alkyl zinc reagent.[4] This approach avoids harsh oxidation steps that could compromise the polyunsaturated chain.[5]
Table 1: Comparison of Synthetic Strategies for VLC-PUFAs
| Strategy | Key Reaction | Advantages | Disadvantages | Reference |
| Grignard Coupling | Grignard reagent + Aldehyde | Utilizes readily available precursors | Low yield, side products from homo-coupling | [5] |
| Negishi Coupling | Organozinc + Acid Chloride | High yield, purer product | Requires preparation of organozinc reagent | [4] |
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS is the method of choice for the sensitive and specific detection and quantification of VLC-PUFA-CoAs in biological samples.
Experimental Protocol: LC-MS/MS Analysis of VLC-PUFA-CoAs from Retinal Tissue
-
Lipid Extraction:
-
Homogenize retinal tissue in a mixture of chloroform and methanol (2:1, v/v) according to the Bligh-Dyer method.
-
Add an internal standard, such as a commercially available odd-chain or deuterated acyl-CoA, to correct for extraction efficiency and instrument variability.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a low-percentage organic solvent to remove unbound contaminants.
-
Elute the acyl-CoAs with a high-percentage organic solvent.
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).
-
Utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, targeting the precursor ion of the specific acyl-CoA and a characteristic fragment ion (e.g., the CoA moiety).
-
Causality Behind Experimental Choices:
-
Bligh-Dyer Extraction: This method is robust and effective for extracting a broad range of lipids, including amphipathic molecules like acyl-CoAs.
-
SPE: This step is crucial for removing abundant, interfering lipids and concentrating the low-abundance VLC-PUFA-CoAs, thereby improving the sensitivity of the LC-MS/MS analysis.
-
Reversed-Phase Chromatography: The use of a C18 column provides excellent separation of acyl-CoAs based on the length and unsaturation of their fatty acyl chains.
-
SRM/MRM: This targeted mass spectrometry approach offers high selectivity and sensitivity, allowing for accurate quantification of specific acyl-CoAs even in complex biological matrices.
Future Directions and Conclusion
The study of (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA and other VLC-PUFAs is a rapidly evolving field with significant implications for human health, particularly in the context of retinal and neurological diseases. The development of robust synthetic and analytical methods is paramount for advancing our understanding of the precise biological roles of these unique lipids. Future research should focus on elucidating the specific functions of individual VLC-PUFA species, identifying the full spectrum of enzymes involved in their metabolism, and exploring their therapeutic potential in a clinical setting. The insights gained from such studies will be invaluable for the development of novel diagnostics and treatments for a range of debilitating diseases.
References
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Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. [Link]
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Restoring Retinal Function Through Targeted VLC-PUFA Supplementation. Science Translational Medicine. [Link]
-
Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease. Foundation Fighting Blindness. [Link]
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Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. MDPI. [Link]
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). PMC. [Link]
-
(23z,26z,29z,32z)-octatriacontatetraenoyl-coa(4-) (C59H102N7O17P3S). PubChem. [Link]
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The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Royal Society of Chemistry. [Link]
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